molecular formula C6H4F4N2 B2421474 5-Fluoro-3-(trifluoromethyl)pyridin-2-amine CAS No. 1214372-02-7

5-Fluoro-3-(trifluoromethyl)pyridin-2-amine

Cat. No.: B2421474
CAS No.: 1214372-02-7
M. Wt: 180.106
InChI Key: PGIKTTZFNVKHBZ-UHFFFAOYSA-N
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Description

5-Fluoro-3-(trifluoromethyl)pyridin-2-amine is a chemical compound that is used as a reagent in the synthesis of selective inhibitors of urokinase plasminogen activator in a non-cytotoxic form of cancer therapy . It is characterized by the presence of a fluorine atom and a pyridine in its structure .


Synthesis Analysis

The synthesis of this compound and its derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular formula of this compound is C6H4F4N2 . It contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

The chemical reactions involving this compound are typically characterized by the introduction of the trifluoromethylpyridine group within other molecules . For instance, it acts as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules as inhibitors of NS5B in potential treatment of Hepatitis C .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by the presence of a fluorine atom and a pyridine in its structure . These distinctive properties make it a key structural ingredient for the development of many agrochemical and pharmaceutical compounds .

Scientific Research Applications

Modular Synthesis of Polysubstituted and Fused Pyridines

5-Fluoro-3-(trifluoromethyl)pyridin-2-amine has been utilized in a one-pot Michael addition/[5 + 1] annulation/dehydrofluorinative aromatization reaction sequence. This method allows for the regioselective synthesis of di-, tri-, tetra-, and pentasubstituted pyridines and fused pyridines under transition-metal catalyst-free conditions, making it a valuable tool in organic synthesis (Song et al., 2016).

Deprotonative Functionalization in Organic Synthesis

This compound is involved in the deprotonative functionalization of pyridine derivatives with aldehydes under ambient conditions, demonstrating its utility in organic synthesis. The process is efficient for pyridine substrates bearing electron-withdrawing substituents, including fluoro, chloro, bromo, and trifluoromethyl moieties (Shigeno et al., 2019).

Synthesis of Poly-substituted Pyridines

A strategy based on C-F bond breaking of the anionically activated fluoroalkyl group using this compound has been described for the synthesis of poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines. This method is notable for its high yields and noble metal-free conditions (Chen et al., 2010).

Radiopharmaceutical Applications

The compound has been used in the synthesis of radiopharmaceuticals like [18 F]MK-6240 for PET imaging of human neurofibrillary tangles, crucial in neurodegenerative disease research. This highlights its potential in diagnostic imaging and medical research (Collier et al., 2017).

Safety and Hazards

5-Fluoro-3-(trifluoromethyl)pyridin-2-amine is toxic if swallowed or in contact with skin. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The demand for 5-Fluoro-3-(trifluoromethyl)pyridin-2-amine derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of this compound will be discovered in the future, particularly in the agrochemical and pharmaceutical industries .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-Fluoro-3-(trifluoromethyl)pyridin-2-amine are not well-studied. It is known that pyridine derivatives can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, depending on the specific structure of the pyridine derivative and the biomolecule it interacts with .

Cellular Effects

The cellular effects of this compound are currently unknown. It is possible that this compound could influence cell function by interacting with various cellular processes. This could include impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .

Dosage Effects in Animal Models

Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .

Metabolic Pathways

Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently unavailable .

Transport and Distribution

Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently unavailable .

Subcellular Localization

Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently unavailable .

Properties

IUPAC Name

5-fluoro-3-(trifluoromethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F4N2/c7-3-1-4(6(8,9)10)5(11)12-2-3/h1-2H,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIKTTZFNVKHBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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